![molecular formula C20H19N3O3S B2798475 2-(methylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide CAS No. 1170932-36-1](/img/structure/B2798475.png)
2-(methylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide
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Description
2-(methylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C20H19N3O3S and its molecular weight is 381.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Electrophysiological Activity
The synthesis and investigation of electrophysiological activities of N-substituted imidazolylbenzamides and benzene-sulfonamides, including compounds similar to "2-(methylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide," show significant potential in the development of new selective class III agents for cardiac applications. These compounds exhibit electrophysiological activities comparable to sematilide, indicating their potential utility in treating arrhythmias (Morgan et al., 1990).
Heterocyclic Chemistry
Research in heterocyclic chemistry involving the synthesis of novel heterocycles based on sulfonamide derivatives demonstrates the versatility and potential of sulfonamide compounds in creating new antimicrobial agents. These studies contribute to the development of new drugs with potential applications in treating various bacterial and fungal infections (El‐Emary et al., 2002).
Molecular Conformations and Hydrogen Bonding
Investigations into the molecular conformations and hydrogen bonding of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines, including compounds with methylsulfonyl substituents, contribute to our understanding of the structural basis of their biological activity. These studies are crucial for the design of molecules with improved efficacy and selectivity (Sagar et al., 2017).
Carbonic Anhydrase Inhibition
The synthesis and characterization of metal complexes of heterocyclic sulfonamide compounds reveal their strong inhibitory properties against carbonic anhydrase enzymes. This research highlights the potential of sulfonamide derivatives in the development of new therapeutic agents targeting diseases related to carbonic anhydrase activity (Büyükkıdan et al., 2013).
Antimicrobial and Antifungal Action
Studies on the antimicrobial and antifungal activities of sulfonamide derivatives contribute to the search for new biologically active substances. The identification of compounds with high antimicrobial activity against various bacteria and fungi supports the ongoing development of new antimicrobial agents (Sych et al., 2019).
properties
IUPAC Name |
2-methylsulfonyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-27(25,26)18-13-6-5-10-16(18)20(24)21-19-15-11-7-12-17(15)22-23(19)14-8-3-2-4-9-14/h2-6,8-10,13H,7,11-12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIXMXVZNMLRDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C3CCCC3=NN2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide |
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